(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a nitrobenzylidene moiety, and a piperazine ring substituted with an o-tolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene moiety is introduced via a condensation reaction between 3-nitrobenzaldehyde and the thiazole derivative, typically under acidic or basic conditions to facilitate the formation of the imine bond.
Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction where the piperazine ring, substituted with an o-tolyl group, is attached to the thiazole derivative. This step often requires the use of a suitable base and solvent to promote the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids depending on the reaction conditions.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(3-nitrobenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a methyl group instead of an o-tolyl group.
(E)-5-(3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
(E)-5-(3-nitrobenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or participates in chemical reactions compared to its analogs.
Properties
IUPAC Name |
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-5-2-3-8-18(15)23-9-11-24(12-10-23)21-22-20(26)19(29-21)14-16-6-4-7-17(13-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUYQKPKHSBKG-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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